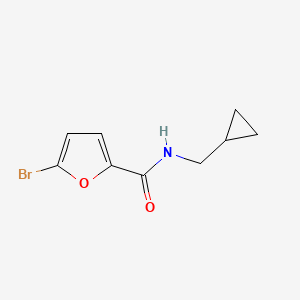

5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide

Description

5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide is an organic compound with the molecular formula C10H10BrNO2. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound features a furan ring substituted with a bromine atom and a cyclopropylmethyl group attached to the nitrogen atom of the carboxamide group.

Properties

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-8-4-3-7(13-8)9(12)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSHSPWJXFOBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide typically involves the following steps:

Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or dichloromethane. This step introduces the bromine atom at the 5-position of the furan ring.

Formation of the Carboxamide: The brominated furan-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. The acid chloride is subsequently reacted with cyclopropylmethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives. Reduction reactions can also be performed to modify the functional groups attached to the furan ring.

Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

Major Products Formed

Substitution: Various substituted furan derivatives.

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduced furan derivatives with modified functional groups.

Coupling: Aryl or vinyl-substituted furan derivatives.

Scientific Research Applications

5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The furan ring and the bromine atom can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

5-bromo-N-(cyclopropylmethyl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

5-chloro-N-(cyclopropylmethyl)furan-2-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.

5-bromo-N-(cyclopropylmethyl)pyrrole-2-carboxamide: Similar structure with a pyrrole ring instead of a furan ring.

Uniqueness

5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The bromine atom enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring, a carboxamide functional group, and a bromine atom. The cyclopropylmethyl group adds to its unique chemical profile, potentially influencing its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with cyclopropyl substituents can inhibit various kinases involved in cancer progression, such as GSK-3β and ROCK-1, with IC50 values ranging from 10 to 1314 nM .

Table 1: Inhibitory Activity of Related Compounds

| Compound | IC50 (nM) | Target Kinase |

|---|---|---|

| This compound | TBD | TBD |

| Cyclopropyl derivative A | 10 | GSK-3β |

| Cyclopropyl derivative B | 500 | ROCK-1 |

Cytotoxicity Studies

Cytotoxicity assessments in various cell lines, such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), revealed that compounds with similar structures often maintain low cytotoxicity while effectively reducing cell viability in cancerous cells . The cytotoxic concentrations were significantly higher than the effective kinase inhibitory concentrations, indicating a favorable therapeutic window.

Table 2: Cytotoxicity Results

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | HT-22 | 10 | TBD |

| Cyclopropyl derivative A | BV-2 | 50 | TBD |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways that regulate proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells while sparing normal cells.

Case Studies

- Inhibition of GSK-3β : A study demonstrated that derivatives including cyclopropyl groups effectively inhibited GSK-3β, leading to reduced proliferation in glioma cells .

- Anti-inflammatory Effects : Research has also indicated potential anti-inflammatory properties, as these compounds can reduce levels of pro-inflammatory cytokines like IL-6 in microglial cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide?

Methodological Answer: The synthesis typically involves bromination of a furan-2-carboxamide precursor followed by coupling with a cyclopropylmethylamine derivative. Key parameters include:

- Temperature control : Bromination requires low temperatures (0–5°C) to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency during coupling .

- Catalysts : Copper(I) iodide or palladium catalysts may accelerate coupling reactions .

Advanced purification techniques like column chromatography or recrystallization (e.g., using acetonitrile) are critical for isolating high-purity products .

Q. How can structural integrity and purity of the compound be verified?

Methodological Answer:

- Spectroscopic techniques :

- NMR : Confirm the presence of the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and bromine-induced deshielding in the furan ring (δ ~7.5–8.5 ppm) .

- IR : Detect characteristic amide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z ~272 [M+H]⁺) and isotopic patterns consistent with bromine .

- HPLC : Assess purity (>95% by area under the curve) using reverse-phase C18 columns .

Advanced Research Questions

Q. How do electronic effects of the cyclopropylmethyl group influence reactivity and binding interactions?

Methodological Answer: The cyclopropylmethyl group introduces steric hindrance and electron-donating effects, which can:

- Modulate electronic density : Stabilize intermediates in nucleophilic substitution reactions via hyperconjugation .

- Impact biological activity : Enhance interactions with hydrophobic pockets in target proteins (e.g., enzymes or receptors) .

Experimental validation: - Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity .

- Structure-Activity Relationship (SAR) : Synthesize analogs with bulkier substituents (e.g., tert-butyl) and compare binding affinities .

Q. How to resolve contradictions in reported solubility and stability data under physiological conditions?

Methodological Answer: Discrepancies arise from variations in experimental setups. A standardized protocol includes:

- Solubility profiling : Test in PBS (pH 7.4), DMSO, and ethanol at 25°C and 37°C .

- Stability assays : Use LC-MS to monitor degradation products under oxidative (H₂O₂) or hydrolytic (acid/base) conditions .

For example, conflicting reports on DMSO solubility (~10–50 mg/mL) may reflect impurities; pre-filtering solutions through 0.22 µm membranes improves reproducibility .

Q. What strategies mitigate conflicting spectroscopic data for brominated furan derivatives?

Methodological Answer:

- Dynamic NMR : Resolve overlapping signals caused by rotameric equilibria in the amide bond .

- 2D experiments (COSY, HSQC) : Assign ambiguous peaks in crowded regions (e.g., furan ring protons) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (e.g., bromine position) .

Q. What mechanisms underlie the compound’s potential biological activity?

Methodological Answer: Hypotheses based on structural analogs suggest:

- Enzyme inhibition : The bromine atom may act as a halogen bond donor to catalytic residues in kinases or proteases .

- Receptor modulation : The cyclopropyl group could mimic natural substrates (e.g., fatty acids) in G-protein-coupled receptors .

Validation steps: - Kinase assays : Measure IC₅₀ values against a panel of kinases (e.g., EGFR, VEGFR) .

- Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., PDB: 1XKK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.